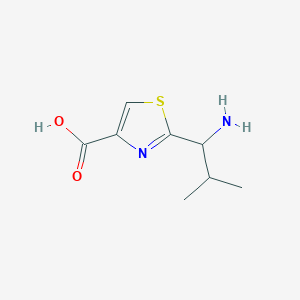
(S)-2-(1-Amino-2-methylpropyl)thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(1-Amino-2-methylpropyl)thiazole-4-carboxylic acid: is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(1-Amino-2-methylpropyl)thiazole-4-carboxylic acid typically involves the following steps:
Thiazole Formation: The thiazole ring is formed through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms.
Carboxylation: The carboxylic acid group at the 4-position is introduced through a carboxylation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
(S)-2-(1-Amino-2-methylpropyl)thiazole-4-carboxylic acid: undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form an amine oxide.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The thiazole ring can undergo substitution reactions at different positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Amine Oxide: Formed through the oxidation of the amino group.
Alcohol: Formed through the reduction of the carboxylic acid group.
Substituted Thiazole: Various substituted thiazoles can be formed through substitution reactions.
Scientific Research Applications
(S)-2-(1-Amino-2-methylpropyl)thiazole-4-carboxylic acid: has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity, such as antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (S)-2-(1-Amino-2-methylpropyl)thiazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups play a crucial role in binding to enzymes or receptors, leading to biological or chemical reactions.
Comparison with Similar Compounds
(S)-2-(1-Amino-2-methylpropyl)thiazole-4-carboxylic acid: can be compared with other similar compounds, such as:
2-(1-Amino-2-methylpropyl)benzonitrile: Similar structure but different functional groups.
1-Amino-2-methyl-2-propanol: Similar amino group but different ring structure.
These compounds share similarities in their amino groups but differ in their overall structure and functional groups, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C8H12N2O2S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
2-(1-amino-2-methylpropyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H12N2O2S/c1-4(2)6(9)7-10-5(3-13-7)8(11)12/h3-4,6H,9H2,1-2H3,(H,11,12) |
InChI Key |
HYAAAPBBTUCXNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NC(=CS1)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-[(4-Chlorobenzyl)oxy]-1,3,4-thiadiazol-2-yl]-6-cyano-2-morpholinonicotinamide](/img/structure/B15335783.png)
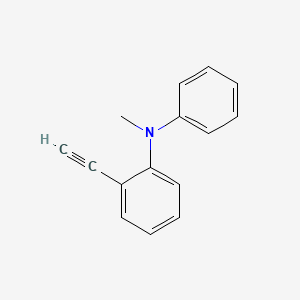

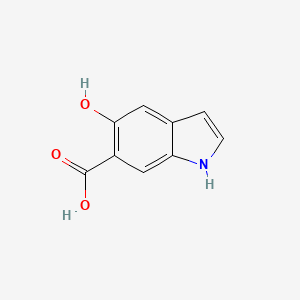
![8-Bromo-2,2-difluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B15335806.png)
![3-[5-[4-(Hydroxymethyl)-1-piperidyl]-1-oxoisoindolin-2-yl]piperidine-2,6-dione](/img/structure/B15335810.png)




![[(2S,4R)-4-Hydroxy-2-tetrahydrofuryl]methyl 4-Methylbenzoate](/img/structure/B15335838.png)
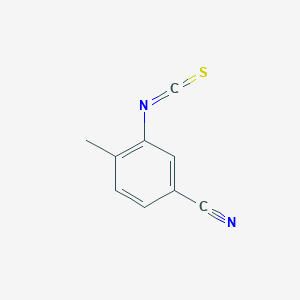
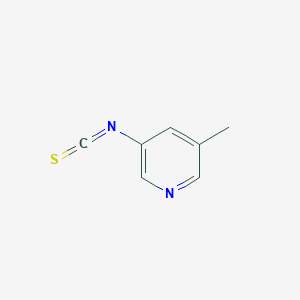
![2-(Methylamino)benzo[d]isothiazol-3(2H)-one](/img/structure/B15335865.png)
